molecular formula C16H29N3O2S B3778818 N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine

N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine

Cat. No.: B3778818
M. Wt: 327.5 g/mol
InChI Key: GQCUFADSDXDZHZ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine: is a complex organic compound that features a cyclopropylmethyl group, an imidazole ring, and a propan-1-amine backbone

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2S/c1-5-8-18(11-14-6-7-14)12-15-9-17-16(22(4,20)21)19(15)10-13(2)3/h9,13-14H,5-8,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCUFADSDXDZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CN=C(N2CC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.

    Attachment of the Cyclopropylmethyl Group: This step can be achieved through alkylation reactions, where the cyclopropylmethyl group is introduced using cyclopropylmethyl halides.

    Final Assembly: The final step involves the coupling of the imidazole derivative with the propan-1-amine backbone under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropylmethyl alcohol or ketone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of imidazoline or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl ketone.

    Reduction: Imidazoline derivatives, sulfide derivatives.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and enzyme mechanisms.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]butan-1-amine
  • N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pentan-1-amine

Comparison:

  • Structural Differences: The primary difference lies in the length of the carbon chain attached to the amine group. This can influence the compound’s physical properties, such as solubility and melting point.
  • Biological Activity: The variation in the carbon chain length can also affect the compound’s interaction with biological targets, potentially leading to differences in potency and selectivity.
  • Industrial Applications: The different chain lengths may make one compound more suitable for specific industrial applications, such as in the synthesis of polymers with varying properties.

This detailed article provides a comprehensive overview of N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine
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N-(cyclopropylmethyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]propan-1-amine

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